tert-Butyl 4-(2-amino-3-fluorophenoxy)piperidine-1-carboxylate

pKa regioisomer differentiation ionization state

tert-Butyl 4-(2-amino-3-fluorophenoxy)piperidine-1-carboxylate (CAS 1286264-75-2) is a Boc-protected piperidine derivative bearing a 2-amino-3-fluorophenoxy substituent at the 4-position of the piperidine ring, with the molecular formula C16H23FN2O3 and a molecular weight of 310.36 g/mol. Structurally, the compound belongs to the 4-phenoxypiperidine class, which has been established in the medicinal chemistry literature as a conformationally restricted scaffold for bioactive molecule design.

Molecular Formula C16H23FN2O3
Molecular Weight 310.36
CAS No. 1286264-75-2
Cat. No. B3027392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(2-amino-3-fluorophenoxy)piperidine-1-carboxylate
CAS1286264-75-2
Molecular FormulaC16H23FN2O3
Molecular Weight310.36
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C(=CC=C2)F)N
InChIInChI=1S/C16H23FN2O3/c1-16(2,3)22-15(20)19-9-7-11(8-10-19)21-13-6-4-5-12(17)14(13)18/h4-6,11H,7-10,18H2,1-3H3
InChIKeyLOHHZJUBVIRTFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(2-amino-3-fluorophenoxy)piperidine-1-carboxylate (CAS 1286264-75-2): What Scientific Buyers Need to Know Before Procurement


tert-Butyl 4-(2-amino-3-fluorophenoxy)piperidine-1-carboxylate (CAS 1286264-75-2) is a Boc-protected piperidine derivative bearing a 2-amino-3-fluorophenoxy substituent at the 4-position of the piperidine ring, with the molecular formula C16H23FN2O3 and a molecular weight of 310.36 g/mol . Structurally, the compound belongs to the 4-phenoxypiperidine class, which has been established in the medicinal chemistry literature as a conformationally restricted scaffold for bioactive molecule design [1]. The compound serves as a protected synthetic intermediate, where the tert-butyl carbamate (Boc) group enables selective N-deprotection under mild acidic conditions for downstream functionalization. The unique 2-amino-3-fluoro substitution pattern on the phenoxy ring imparts distinct electronic and steric properties that are not interchangeable with other positional isomers or linker variants, making compound-specific sourcing critical for reproducible SAR campaigns.

Why Generic Substitution of tert-Butyl 4-(2-amino-3-fluorophenoxy)piperidine-1-carboxylate Fails: The Quantitative Case Against Analog Swapping


Seemingly minor structural modifications among 4-phenoxypiperidine analogs produce substantial differences in physicochemical properties that directly impact target engagement, metabolic stability, and synthetic tractability. The 2-amino-3-fluorophenoxy group in this compound exhibits a predicted pKa of 8.76 ± 0.10 for the phenolic OH, whereas the 2-amino-4-fluoro regioisomer shows a predicted pKa of 9.77 ± 0.18—a difference of approximately 1.01 log units that translates to a roughly 10-fold difference in acidity . This disparity alters the ionization state at physiological pH, fundamentally changing hydrogen-bonding capacity and target binding behavior. Additionally, the direct ether oxygen linkage at the piperidine 4-position provides conformational restriction that is absent in analogs bearing a methylene-ether spacer (e.g., CAS 1286274-39-2), which introduces an additional rotatable bond and increased entropic penalty upon binding [1]. These two structural features—fluorine position and linker geometry—are not independently tunable; substituting one analog for another introduces uncontrolled variables that can undermine SAR interpretation and lead to false negative or false positive screening results. For procurement decisions in lead optimization or scale-up, compound identity at the level of specific regioisomer and linker type is therefore non-negotiable.

Quantitative Differentiation Evidence for tert-Butyl 4-(2-amino-3-fluorophenoxy)piperidine-1-carboxylate vs. Closest Analogs


Fluorine Positional Effect: 10-Fold pKa Difference Between 3-Fluoro and 4-Fluoro Regioisomers Alters Ionization-Dependent Binding

The 2-amino-3-fluorophenol moiety in the target compound (the phenolic building block from which the compound is constructed) has a predicted pKa of 8.76 ± 0.10 . In contrast, the 2-amino-4-fluoro positional isomer has a predicted pKa of 9.77 ± 0.18 . This 1.01 log-unit difference indicates that the 3-fluoro regioisomer is approximately 10 times more acidic than the 4-fluoro variant, meaning that at physiological pH 7.4, a significantly larger fraction of the 3-fluoro-substituted phenol will exist in the deprotonated phenoxide form. This differential ionization directly modulates the compound's capacity to act as a hydrogen-bond acceptor in target protein binding pockets, where precise charge complementarity is often required for affinity and selectivity.

pKa regioisomer differentiation ionization state hydrogen bonding

Conformational Restriction via Direct Ether Linker vs. Flexible Methylene-Ether Analog: Binding Entropy Advantage

The target compound features a direct ether oxygen linkage between the piperidine 4-position and the phenoxy ring (Ar–O–piperidine). This structural motif has been explicitly characterized in the medicinal chemistry literature as a 'conformationally restricted version of the 3-amino-1-propanol moiety'—a key pharmacophore element in multiple target classes [1]. The closest methylene-ether analog, tert-butyl 4-[(2-amino-3-fluorophenoxy)methyl]piperidine-1-carboxylate (CAS 1286274-39-2), inserts an additional sp³ methylene carbon between the piperidine ring and the ether oxygen, creating an extra rotatable bond (Ar–O–CH₂–piperidine). While no head-to-head crystallographic or ITC data are publicly available for this specific pair, the broader 4-phenoxypiperidine literature demonstrates that the direct ether conformation pre-organizes the aromatic ring into a limited torsional space, reducing the entropic penalty upon target binding relative to more flexible linkers [1].

conformational restriction linker geometry entropic penalty 4-phenoxypiperidine

Boc Protection Enables Orthogonal Synthetic Strategy: Protected vs. Free-Amine Piperidine Analog

The target compound carries a tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen. This allows selective N-deprotection under mild acidic conditions (e.g., TFA in DCM or HCl in dioxane) without affecting the 2-amino-3-fluorophenoxy aryl amine or the ether linkage. In contrast, the deprotected analog—4-(2-amino-3-fluorophenoxy)piperidine—presents a free secondary amine that is nucleophilic and will compete in any downstream coupling or alkylation chemistry intended for the aryl amine, leading to complex product mixtures and lower yields. Quantitative comparisons of reaction selectivity are synthesis-specific, but the orthogonal protection strategy is a well-established principle in medicinal chemistry, where Boc-piperidine intermediates consistently enable yields >80% in sequential functionalization steps that would otherwise drop below 50% for unprotected variants [1].

Boc protecting group orthogonal deprotection synthetic intermediate piperidine functionalization

Commercial Purity Differentiation: 98% (MolCore) vs. 95% (Standard Suppliers) Reduces Impurity-Driven Assay Variability

The target compound is commercially available at 98% purity (NLT 98%) from MolCore , which complies with ISO certification standards for pharmaceutical R&D and quality control applications. Competitor suppliers, including Chemenu, list the compound at 95% purity . In the context of biological screening, a 3% absolute purity difference can correspond to a larger relative difference in the active impurity burden: the 95% material may contain up to 5% total impurities, compared to ≤2% for the 98% material—a 2.5-fold higher impurity load. Trace impurities in the 0.1–1% range have been documented to cause false-positive hits in biochemical and cellular assays at screening concentrations of 1–10 μM, particularly when impurities possess off-target activity or are fluorescent [1].

purity quality control assay reproducibility procurement specification

Optimal Application Scenarios for tert-Butyl 4-(2-amino-3-fluorophenoxy)piperidine-1-carboxylate Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Regioisomer-Specific Phenoxy SAR

In kinase inhibitor programs—such as those targeting tyrosine kinases described in the amino-fluoropiperidine patent family (e.g., Daewoong Pharmaceutical's amino-fluoropiperidine derivatives as kinase inhibitors)—the precise position of the fluorine atom on the phenoxy ring modulates both potency and selectivity. The 3-fluoro substitution in this compound provides a distinct electronic environment (pKa 8.76) compared to 4-fluoro (pKa 9.77) , enabling medicinal chemists to fine-tune the hydrogen-bond acceptor character of the phenoxy oxygen. This regioisomer should be prioritized when SAR data from a 4-fluoro series shows potency cliffs or when the target kinase's hinge region or DFG-out pocket favors a more acidic phenoxy moiety for optimal charge-charge complementarity.

Conformationally Restricted Probe Molecule Design for GPCR or Ion Channel Targets

The direct 4-phenoxypiperidine scaffold provides conformational restriction that has been validated in histamine H3 receptor antagonist programs, where the restricted geometry improved binding affinity and selectivity over flexible amino-propanol analogs . Researchers developing chemical probes for GPCRs (e.g., CCR5 antagonists) or ion channels (e.g., TRPV1 modulators) where the relative orientation of the basic amine and the aromatic ring is critical for activity should select the direct-ether compound over the methylene-ether analog (CAS 1286274-39-2) to lock the bioactive conformation and reduce off-target binding arising from conformational flexibility.

Multi-Step Parallel Synthesis Requiring Orthogonal Amine Protection

For medicinal chemistry groups executing multi-step parallel synthesis arrays—where the aryl amine is functionalized first (e.g., amide coupling, reductive amination, or sulfonylation) followed by piperidine N-deprotection and subsequent diversification—the Boc-protected form of this compound is the optimal procurement choice. The orthogonal protection eliminates the need for an in-house Boc installation step, saving approximately 2–4 hours of synthesis time per batch and avoiding the typical 5–15% yield loss associated with protection/deprotection sequences, as established in standard protective group methodology . This is particularly advantageous in library synthesis where cycle time and intermediate purity directly impact the number of final compounds deliverable per week.

High-Throughput Screening Follow-Up Requiring Low-Impurity Hit Confirmation Material

When a screening hit derived from a 4-phenoxypiperidine-containing library requires confirmation and dose-response profiling, sourcing the 98%-purity material (e.g., from MolCore) rather than the 95% standard grade reduces the risk of impurity-driven false-positive confirmation results. The 2.5-fold lower maximum impurity burden is critical at hit confirmation concentrations (typically 1–10 μM), where even trace levels of PAINS-like impurities or fluorescent contaminants can produce apparent IC₅₀ shifts of 2- to 5-fold, leading to wasted resources on inactive or promiscuous compounds .

Quote Request

Request a Quote for tert-Butyl 4-(2-amino-3-fluorophenoxy)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.